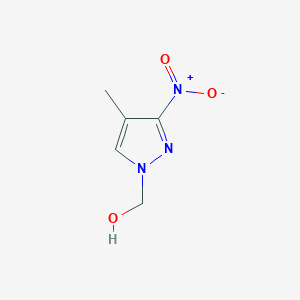
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-3-nitro-1H-pyrazole.
Reaction Conditions: The pyrazole derivative is then reacted with formaldehyde under basic conditions to introduce the methanol group at position 1.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to enhance yield and purity.
Chemical Reactions Analysis
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol can be compared with other similar compounds:
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(4-methyl-3-nitropyrazol-1-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-4-2-7(3-9)6-5(4)8(10)11/h2,9H,3H2,1H3 |
InChI Key |
TXELSKUDCLJZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


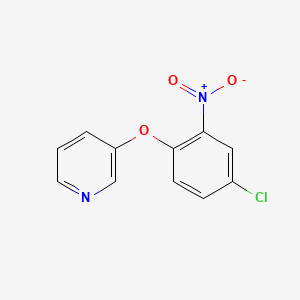
![3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10906889.png)
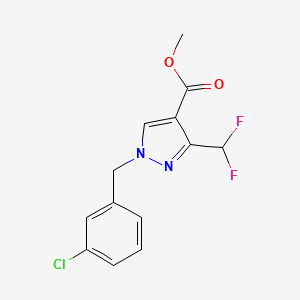
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)
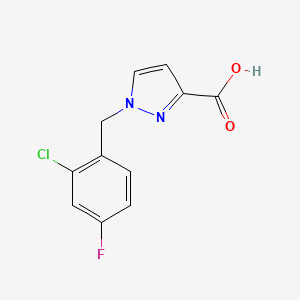
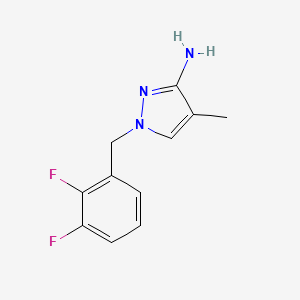

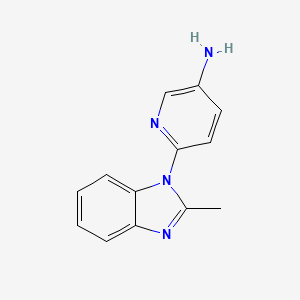
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)

